molecular formula C10H11NO3 B12006564 Benzenebutanoic acid,g-(hydroxyimino)-

Benzenebutanoic acid,g-(hydroxyimino)-

Cat. No.: B12006564
M. Wt: 193.20 g/mol
InChI Key: QEBFDSLTQPOGBG-PKNBQFBNSA-N
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Description

(4E)-4-(hydroxyimino)-4-phenylbutanoic acid is an organic compound characterized by the presence of a hydroxyimino group attached to a phenyl-substituted butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-(hydroxyimino)-4-phenylbutanoic acid typically involves the reaction of phenylacetic acid derivatives with hydroxylamine under controlled conditions. The reaction proceeds through the formation of an intermediate oxime, which is subsequently converted to the desired hydroxyimino compound. Common reagents used in this synthesis include hydroxylamine hydrochloride and a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of (4E)-4-(hydroxyimino)-4-phenylbutanoic acid may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-(hydroxyimino)-4-phenylbutanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: Reduction of the hydroxyimino group can yield amine derivatives.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often employ reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

(4E)-4-(hydroxyimino)-4-phenylbutanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (4E)-4-(hydroxyimino)-4-phenylbutanoic acid exerts its effects is primarily through its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds and interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways and biological responses, making it a compound of interest for drug development and biochemical research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4E)-4-(hydroxyimino)-4-phenylbutanoic acid is unique due to its specific combination of a hydroxyimino group and a phenyl-substituted butanoic acid backbone. This structure imparts distinct chemical and biological properties, differentiating it from other similar compounds.

Properties

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

(4E)-4-hydroxyimino-4-phenylbutanoic acid

InChI

InChI=1S/C10H11NO3/c12-10(13)7-6-9(11-14)8-4-2-1-3-5-8/h1-5,14H,6-7H2,(H,12,13)/b11-9+

InChI Key

QEBFDSLTQPOGBG-PKNBQFBNSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=N/O)/CCC(=O)O

Canonical SMILES

C1=CC=C(C=C1)C(=NO)CCC(=O)O

Origin of Product

United States

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